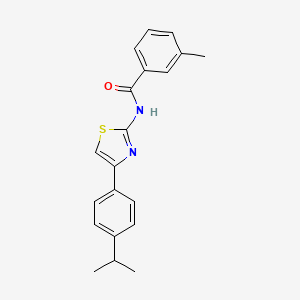

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

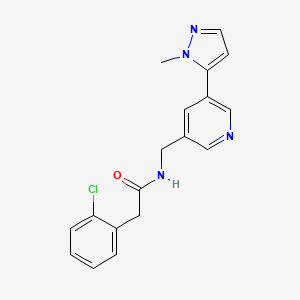

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The thiazole ring in this compound contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or through a cyclization reaction . The isopropylphenyl group and the methylbenzamide group would likely be added in subsequent steps, although the exact order and conditions would depend on the specific synthetic route chosen.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a thiazole ring attached to a benzene ring via a nitrogen atom (forming an amide linkage), and a methyl group attached to the benzene ring. The benzene ring also has an isopropyl group attached to it .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially participate in a variety of chemical reactions. Thiazoles can act as ligands in coordination chemistry, and can also undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. As a thiazole derivative, it would likely have the characteristic properties of thiazoles, such as aromaticity and the ability to form hydrogen bonds .Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been explored for their potential as anticancer agents. For instance, AZD4877, a compound related to the chemical structure , was identified as a potent kinesin spindle protein (KSP) inhibitor. It exhibited excellent biochemical potency and pharmaceutical properties, arresting cells in mitosis and inducing cellular death, making it a clinical candidate for cancer treatment (Theoclitou et al., 2011). Additionally, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiazole derivatives in oncology (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazole compounds have also demonstrated significant antimicrobial properties. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting a potential role in treating microbial infections (Desai et al., 2013).

Chemical Synthesis and Characterization

Research on thiazole derivatives extends to their synthesis and chemical characterization. A study on the highly efficient and green synthesis of 2,4-diphenyl substituted thiazoles introduced a new protocol that involves fewer reaction steps and milder conditions, highlighting advancements in the synthesis of thiazole compounds (Zhang et al., 2020). Similarly, the synthesis and characterization of a series of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives provided insights into the structural aspects of these compounds, contributing to the understanding of their chemical properties (Yusof et al., 2010).

Future Directions

Mechanism of Action

Target of Action

The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide, also known as 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive manner, especially when used in conjunction with a cell-penetrating peptide . The compound’s interaction with its targets results in changes that lead to its antibacterial activity .

Biochemical Pathways

It is known that thiazole derivatives can affect a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Result of Action

The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low Minimum Inhibitory Concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

properties

IUPAC Name |

3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTAVZABBZPSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)

![Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2857441.png)

![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)

![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)

![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)

![(R)-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B2857451.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine](/img/structure/B2857454.png)

![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)